molecular formula C21H26N2O5S B11133810 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B11133810
M. Wt: 418.5 g/mol
InChI Key: PJVOAJZUAFQFAL-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide, often referred to as Compound X , belongs to the class of sulfonyl piperidine derivatives. Its chemical structure combines a piperidine ring with a sulfonyl group and aromatic substituents. This compound has garnered interest due to its potential biological activities.

Preparation Methods

Synthetic Routes::

    Sulfonylation of Piperidine Derivative: The synthesis typically starts with a piperidine derivative, which undergoes sulfonylation using a suitable sulfonyl chloride (e.g., methanesulfonyl chloride). The reaction occurs under basic conditions, resulting in the formation of the sulfonyl piperidine intermediate.

    Amide Formation: The sulfonyl piperidine intermediate reacts with an appropriate amine (e.g., 3-methylphenylamine) to form the desired 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide.

Industrial Production:: The industrial-scale production of Compound X involves optimization of reaction conditions, scalability, and purification methods. Solvent choice, temperature, and catalyst selection play crucial roles in achieving high yields.

Chemical Reactions Analysis

Compound X can participate in various reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Can be reduced to the corresponding amine or other derivatives.

    Substitution: The sulfonyl group may undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium hydride (NaH), lithium aluminum hydride (LiAlH₄), and various transition metal catalysts are employed.

    Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield the corresponding amine.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features and potential biological activities.

    Biological Studies: Used to probe specific molecular targets or pathways.

    Industry: May serve as a precursor for other compounds or as a building block in organic synthesis.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of a sulfonyl group, piperidine ring, and aromatic substituents. Similar compounds include other sulfonyl piperidines, but none share precisely the same structure.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-15-6-4-8-17(12-15)22-21(24)16-7-5-11-23(14-16)29(25,26)20-13-18(27-2)9-10-19(20)28-3/h4,6,8-10,12-13,16H,5,7,11,14H2,1-3H3,(H,22,24)

InChI Key

PJVOAJZUAFQFAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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